![molecular formula C17H15BrN2O B5718598 1-(2-bromo-2-propen-1-yl)-2-(4-methoxyphenyl)-1H-benzimidazole](/img/structure/B5718598.png)
1-(2-bromo-2-propen-1-yl)-2-(4-methoxyphenyl)-1H-benzimidazole
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Overview
Description
1-(2-Bromo-2-propen-1-yl)-2-(4-methoxyphenyl)-1H-benzimidazole is a benzimidazole derivative, a class of compounds known for their wide range of biological activities and applications in various fields of chemistry and pharmacology. Benzimidazoles are heterocyclic aromatic organic compounds involving a fusion of benzene and imidazole. The specific compound discussed here incorporates bromo-alkenyl and methoxyphenyl substituents, contributing to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For 1-(2-bromo-2-propen-1-yl)-2-(4-methoxyphenyl)-1H-benzimidazole, a specialized synthetic route may involve the use of bromo-alkenyl and methoxyphenyl precursors in a multi-step reaction, starting from basic benzimidazole synthesis and introducing the specific substituents through subsequent chemical reactions. Advanced techniques such as CuI catalysis have been employed to synthesize 1-substituted benzimidazoles, showcasing the versatility in the methods of synthesis for such compounds (Lygin & Meijere, 2009).
properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-2-(4-methoxyphenyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O/c1-12(18)11-20-16-6-4-3-5-15(16)19-17(20)13-7-9-14(21-2)10-8-13/h3-10H,1,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDIWLPHXOCVJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC(=C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromoprop-2-en-1-yl)-2-(4-methoxyphenyl)-1H-benzimidazole |
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